Cortistatin14

Descripción general

Descripción

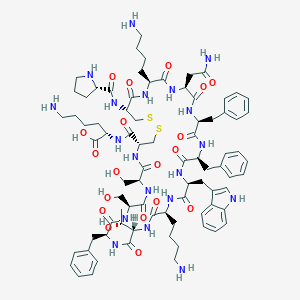

Cortistatin-14 is a neuropeptide structurally similar to somatostatin-14. It is primarily found in the cortex and hippocampus of the brain and is known for its neuronal depressant and sleep-modulating properties. Cortistatin-14 binds to somatostatin receptors (sst1-sst5) and exhibits anticonvulsant, neuroprotective, and anti-inflammatory effects .

Aplicaciones Científicas De Investigación

Cortistatin-14 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating neuronal activity and sleep patterns.

Medicine: Explored for its potential therapeutic effects in conditions like epilepsy, neurodegenerative diseases, and inflammation.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in pharmacological studies.

Mecanismo De Acción

Target of Action

Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets, and they play crucial roles in various biological activities. CST-14 co-exists with GABA within the cortex and hippocampus .

Mode of Action

CST-14 interacts with its targets, the SSTRs and ghrelin receptor, to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin and GABA A receptor .

Biochemical Pathways

CST-14 affects the ghrelin and GABA A receptor signaling pathway . It has been found that CST-14 mRNA and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .

Pharmacokinetics

It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .

Result of Action

CST-14 has been found to produce antidepressant-like effects in various rodent models of depression . CST-14 and BDNF mRNA were significantly decreased in the hippocampus and cortex after mice were exposed to stress .

Action Environment

The action environment of CST-14 is primarily the cortex and hippocampus, where it co-exists with GABA . It has been found that cst-14’s antidepressant-like effects are only related to the ghrelin and gaba a system .

Análisis Bioquímico

Biochemical Properties

Cortistatin-14 interacts with various biomolecules, including somatostatin receptors (SSTRs) and the ghrelin receptor . It exerts its function through these receptors, showing anticonvulsive, neuroprotective, and significant anti-inflammatory properties .

Cellular Effects

Cortistatin-14 has been found to have profound effects on various types of cells and cellular processes. It influences cell function by binding to somatostatin receptors and the ghrelin receptor . In models of depression, Cortistatin-14 has been shown to produce antidepressant-like effects . Moreover, it has been found to decrease Cortistatin-14 mRNA and BDNF mRNA in the hippocampus and cortex after mice are exposed to stress .

Molecular Mechanism

Cortistatin-14 exerts its effects at the molecular level through binding interactions with somatostatin receptors and the ghrelin receptor . It has been suggested that the ERK/mTOR or PI3K/Akt/mTOR signaling pathway is not involved in the antidepressant effects of Cortistatin-14 .

Temporal Effects in Laboratory Settings

The effects of Cortistatin-14 change over time in laboratory settings. For instance, intracerebroventricular (i.c.v.) administration of Cortistatin-14 has been shown to produce rapid antidepressant effects .

Metabolic Pathways

It is known to interact with somatostatin receptors and the ghrelin receptor, suggesting it may play a role in the metabolic pathways associated with these receptors .

Transport and Distribution

It has been shown that intranasal administration of Cortistatin-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of Cy7.5-Cortistatin-14 .

Subcellular Localization

It is known to co-exist with GABA within the cortex and hippocampus , suggesting it may be localized in these areas of the brain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cortistatin-14 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Chain Elongation: Subsequent amino acids are added one by one through coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

For industrial-scale production, the same SPPS method is scaled up. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Análisis De Reacciones Químicas

Types of Reactions

Cortistatin-14 can undergo various chemical reactions, including:

Oxidation: The disulfide bridge between cysteine residues can be oxidized.

Reduction: The disulfide bridge can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis during peptide synthesis.

Major Products

Oxidation: Formation of oxidized cortistatin-14 with an intact disulfide bridge.

Reduction: Formation of reduced cortistatin-14 with free thiol groups.

Substitution: Analog peptides with modified amino acid sequences.

Comparación Con Compuestos Similares

Cortistatin-14 is unique due to its structural similarity to somatostatin-14 but with distinct functional properties. Similar compounds include:

Somatostatin-14: Shares structural similarity but has different receptor binding affinities and physiological effects.

Octreotide: A synthetic analog of somatostatin with longer half-life and used clinically for hormone-secreting tumors.

Lanreotide: Another somatostatin analog used for similar clinical applications as octreotide.

Cortistatin-14 stands out due to its specific binding to somatostatin receptors and its unique combination of anticonvulsant, neuroprotective, and anti-inflammatory properties .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Cortistatin-14 interact with somatostatin receptors?

A1: The research demonstrates that a radiolabeled analog of Cortistatin-14, [125I]Tyr10-cortistatin14, effectively binds to all five subtypes of somatostatin receptors (sst1-sst5) []. This binding suggests that Cortistatin-14 itself likely interacts with these receptors, potentially mimicking the effects of the natural ligand, somatostatin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)